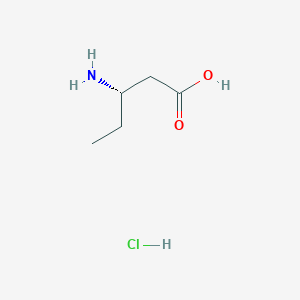

methanol CAS No. 866009-63-4](/img/structure/B2767522.png)

[4-(1H-imidazol-1-yl)phenyl](4-methylphenyl)methanol

Descripción general

Descripción

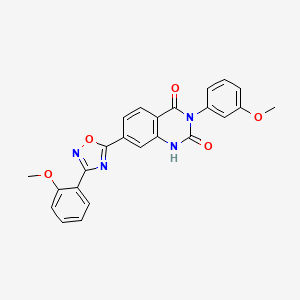

“4-(1H-imidazol-1-yl)phenylmethanol” is a polycyclic aromatic compound that contains a benzene ring linked to an imidazole ring . This compound is part of a class of molecules known as phenylimidazoles .

Synthesis Analysis

The synthesis of this compound involves the Claisen–Schmidt condensation of 4-(1H-imidazol-1-yl)benzaldehyde with 4′-methylacetophenone using aqueous sodium hydroxide in methanol .Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring linked to an imidazole ring . Further structural analysis would require more specific data or experimental results.Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the Claisen–Schmidt condensation and N-arylation of imidazole with 4-fluorobenzaldehyde . The reaction with substituted acetophenones yields corresponding chalcones .Aplicaciones Científicas De Investigación

Corrosion Inhibition

One prominent application of imidazole derivatives, including compounds structurally related to "4-(1H-imidazol-1-yl)phenylmethanol," is in corrosion inhibition. Research has demonstrated these compounds' effectiveness in protecting carbon steel in acidic media. The effectiveness of these inhibitors is attributed to their molecular hardness and the ability to form strong adsorption bonds with the metal surface, thereby preventing corrosion. The study by Costa et al. (2021) provides comprehensive insights into the mechanism of action, emphasizing the significance of molecular polarity in enhancing corrosion resistance Carbon steel corrosion inhibition in acid medium by imidazole-based molecules: Experimental and molecular modelling approaches.

Synthetic Applications

Imidazole derivatives also play a crucial role in synthetic chemistry, serving as key intermediates in the synthesis of various organic compounds. For instance, Ohta et al. (1987) discussed the synthesis of methanol derivatives and their conversion into carbonyl compounds, highlighting the versatility of these imidazole derivatives in synthetic pathways Synthesis and application of imidazole derivatives: synthesis of (1-methyl-1H-imidazol-2-yl)methanol derivatives and conversion into carbonyl compounds.

Catalysis

Another significant application is in catalysis, where imidazole-based compounds are utilized as ligands in various catalytic processes. Sarki et al. (2021) demonstrated the use of methanol as both a C1 synthon and H2 source for selective N-methylation of amines and the transfer hydrogenation of nitroarenes, using ruthenium(III) chloride as a catalyst. This research underscores the potential of imidazole derivatives in facilitating cost-effective and environmentally friendly synthetic routes Simple RuCl3‐catalyzed N‐methylation of amines and transfer hydrogenation of nitroarenes using Methanol.

Electrochemistry

Imidazole derivatives are also applied in electrochemistry, where they serve as bifunctional electrocatalysts. A study by Nasirizadeh et al. (2013) explored the electrosynthesis of an imidazole derivative and its application in the simultaneous determination of ascorbic acid, adrenaline, acetaminophen, and tryptophan, demonstrating its efficacy as a sensor material Electrosynthesis of an imidazole derivative and its application as a bifunctional electrocatalyst for simultaneous determination of ascorbic acid, adrenaline, acetaminophen, and tryptophan at a multi-wall carbon nanotubes modified electrode surface.

Optical Materials

Furthermore, imidazole derivatives find applications in the development of optical materials. Research by Volpi et al. (2017) on the synthesis of 1,3-diarylated imidazo[1,5-a]pyridine derivatives showcased their potential in creating luminescent materials with significant Stokes shifts, indicating their utility in the production of low-cost emitters for various applications One pot synthesis of low cost emitters with large Stokes' shift.

These studies collectively highlight the multifaceted applications of "4-(1H-imidazol-1-yl)phenylmethanol" and structurally related compounds across different scientific research areas, ranging from materials science to synthetic chemistry and catalysis.

Safety and Hazards

While specific safety and hazard information for this compound is not available in the retrieved papers, general safety measures for handling similar compounds include avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Direcciones Futuras

The future directions for this compound could involve further biological studies, given that some compounds in this class have shown marked activities in PDE inhibition and anti-bacterial and anti-fungal bioassays . Additionally, with the known antifungal properties of these combined pharmacophores, this novel compound is suitable for anti-aspergillus activity study .

Mecanismo De Acción

Target of Action

The primary target of 4-(1H-imidazol-1-yl)phenylmethanol is Nitric oxide synthase, inducible . This enzyme plays a crucial role in the production of nitric oxide, a key signaling molecule involved in numerous physiological and pathological processes within the human body.

Mode of Action

It is known that imidazole-containing compounds interact with their targets in a variety of ways, often leading to changes in cellular function or structure . The interaction of this compound with nitric oxide synthase could potentially influence the production of nitric oxide, thereby affecting various physiological processes .

Biochemical Pathways

Nitric oxide is involved in a variety of physiological processes, including vasodilation, immune response modulation, and neurotransmission . Any alteration in the production of nitric oxide could therefore have significant downstream effects.

Pharmacokinetics

Information on its absorption, distribution, metabolism, and excretion (ADME) is currently unavailable . These properties are crucial in determining the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.

Result of Action

This could include changes in blood vessel dilation, immune response, and neurotransmission .

Propiedades

IUPAC Name |

(4-imidazol-1-ylphenyl)-(4-methylphenyl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O/c1-13-2-4-14(5-3-13)17(20)15-6-8-16(9-7-15)19-11-10-18-12-19/h2-12,17,20H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUYYGIMVQPPOFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C2=CC=C(C=C2)N3C=CN=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501322157 | |

| Record name | (4-imidazol-1-ylphenyl)-(4-methylphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501322157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

39.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49666531 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

866009-63-4 | |

| Record name | (4-imidazol-1-ylphenyl)-(4-methylphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501322157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

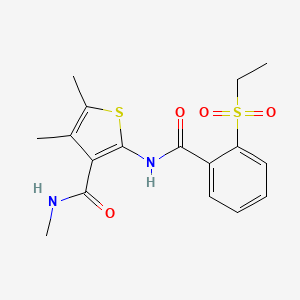

![[1-[(2-Methylcyclohexyl)amino]-1-oxopropan-2-yl] 5,6-dichloropyridine-3-carboxylate](/img/structure/B2767440.png)

![N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-2-thiophen-3-ylacetamide](/img/structure/B2767442.png)

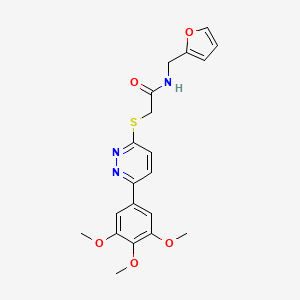

![4-[[2-[3-(3,5-Dimethylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetyl]amino]benzamide](/img/structure/B2767446.png)

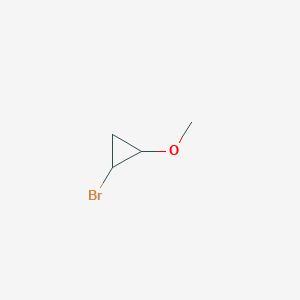

![3-(3,5-diphenyl-1H-pyrazol-1-yl)-N'-[(E)-furan-2-ylmethylidene]propanehydrazide](/img/structure/B2767450.png)

![[2-(2,5-Dimethoxyphenyl)-2-oxoethyl] 2-(2-formylphenoxy)acetate](/img/structure/B2767452.png)

![6-chloro-N-{2-[(2,6-difluorophenyl)formamido]ethyl}pyridine-3-carboxamide](/img/structure/B2767456.png)